molecular formula C17H16F3NO3 B4893792 2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide

2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B4893792
M. Wt: 339.31 g/mol
InChI Key: CHDODAJYQOTMTK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is an organic compound characterized by the presence of a methoxyphenoxy group and a trifluoromethylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyphenol and 2-(trifluoromethyl)aniline.

    Formation of Intermediate: 4-Methoxyphenol is reacted with an appropriate halogenated propanoic acid derivative under basic conditions to form 2-(4-methoxyphenoxy)propanoic acid.

    Amidation Reaction: The intermediate 2-(4-methoxyphenoxy)propanoic acid is then reacted with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide.

    Reduction: Formation of 2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development. It may exhibit anti-inflammatory, analgesic, or anticancer activities, although specific studies would be required to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to these targets, potentially leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxy)-N-phenylpropanamide: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties.

    2-(4-Methoxyphenoxy)-N-[2-(methyl)phenyl]propanamide: The methyl group instead of the trifluoromethyl group may alter its chemical reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide distinguishes it from similar compounds, potentially offering enhanced metabolic stability and bioavailability. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-11(24-13-9-7-12(23-2)8-10-13)16(22)21-15-6-4-3-5-14(15)17(18,19)20/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDODAJYQOTMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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